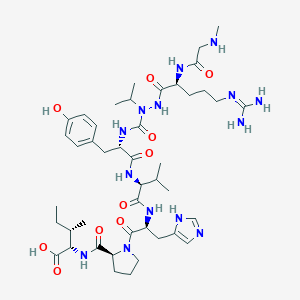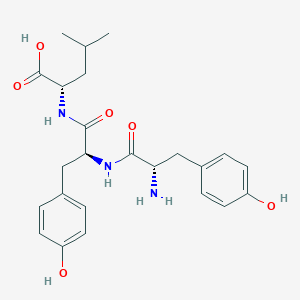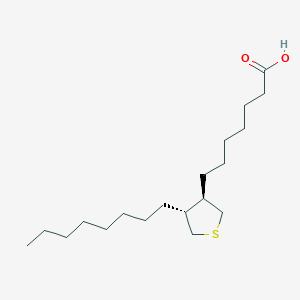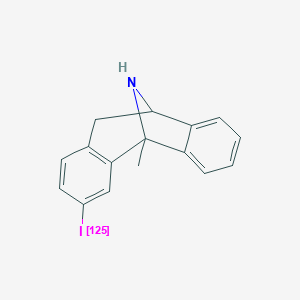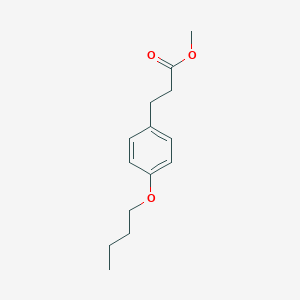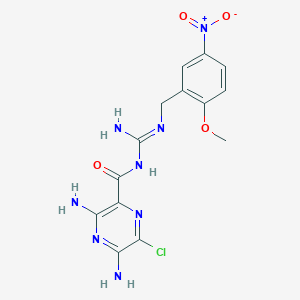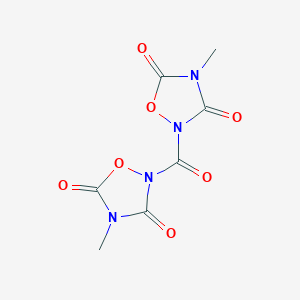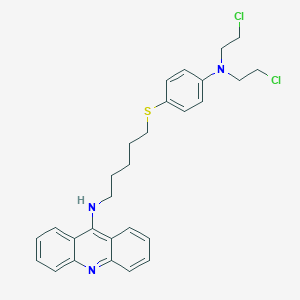
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)-, commonly known as AC-5, is a synthetic acridine derivative that has been studied for its potential use in cancer treatment. AC-5 has been shown to exhibit antitumor activity in various cancer cell lines and animal models, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of AC-5 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and damage to DNA. AC-5 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
AC-5 has been shown to have several biochemical and physiological effects. In vitro studies have shown that AC-5 can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. AC-5 has also been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AC-5 in lab experiments is its ability to exhibit antitumor activity against a variety of cancer cell lines. However, one limitation is its potential toxicity, which can make it difficult to use in vivo.
Direcciones Futuras
There are several potential future directions for research on AC-5. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential use in treating specific types of cancer, such as breast or lung cancer. Additionally, further investigation is needed to fully understand the mechanism of action of AC-5 and its potential side effects.
Métodos De Síntesis
The synthesis of AC-5 involves several steps, including the reaction of 4-chlorobenzenethiol with 5-bromo-1-pentanol to form 5-bromo-1-pentylthiol. This intermediate is then reacted with 4-(bis(2-chloroethyl)amino)phenyl)methanamine to form the desired product, AC-5.
Aplicaciones Científicas De Investigación
AC-5 has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that AC-5 exhibits antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that AC-5 can inhibit tumor growth in animal models.
Propiedades
Número CAS |
125173-76-4 |
|---|---|
Nombre del producto |
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)- |
Fórmula molecular |
C28H31Cl2N3S |
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
N-[5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylpentyl]acridin-9-amine |
InChI |
InChI=1S/C28H31Cl2N3S/c29-16-19-33(20-17-30)22-12-14-23(15-13-22)34-21-7-1-6-18-31-28-24-8-2-4-10-26(24)32-27-11-5-3-9-25(27)28/h2-5,8-15H,1,6-7,16-21H2,(H,31,32) |
Clave InChI |
HQAUYCHQXXIBSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCSC4=CC=C(C=C4)N(CCCl)CCCl |
Otros números CAS |
125173-76-4 |
Sinónimos |
9-Acridinamine, N-(5-((4-(bis(2-chloroethyl)amino)phenyl)thio)pentyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



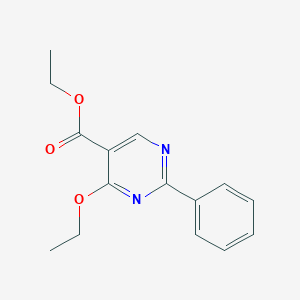
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

